molecular formula C11H12N4 B1481606 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2098012-06-5

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Cat. No. B1481606
CAS RN: 2098012-06-5
M. Wt: 200.24 g/mol
InChI Key: BBVJKQDRBPXSLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole derivatives, such as “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile”, are known for their wide range of pharmacological properties, including antibacterial activities . The synthesis of pyrazole derivatives involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms . This structure is common among pyrazoles and is part of what gives these compounds their unique properties .

Scientific Research Applications

Synthesis and Chemical Properties

A core focus in the research of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile and related compounds is their synthesis and potential as building blocks in organic chemistry. For example, studies have described the novel synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives, showcasing methods to synthesize these compounds in good yields. These processes involve cyclocondensation reactions that are pivotal for the preparation of compounds with potential biological activity (J. Khalafy, A. P. Marjani, F. Salami, 2014). Similarly, the synthesis of novel imidazopyrazole and pyrazolopyrimidine derivatives has been reported, highlighting the versatility of these compounds in generating diverse heterocyclic structures (A. M. Soliman, M. A. El‐Remaily, A. Sultan, H. Abdel-ghany, 2014).

Biological Activity

Research has also explored the potential biological activity of compounds structurally related to this compound. Various derivatives have been synthesized and evaluated for their antioxidant, antimicrobial, and anti-inflammatory properties. For instance, the synthesis of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives and their evaluation for antioxidant and antimicrobial activities provide insights into the therapeutic potential of these compounds. Quantitative structure–activity relationship (QSAR) studies and molecular docking efforts further elucidate their mechanism of action, offering a foundation for drug development (F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, M. A. Rehim, 2012).

properties

IUPAC Name

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-7-10-6-11-14(4-5-15(11)13-10)8-9-2-1-3-9/h4-6,9H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVJKQDRBPXSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=CC(=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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